molecular formula C10H10N2O B6254502 3-cyano-3-phenylpropanamide CAS No. 61324-64-9

3-cyano-3-phenylpropanamide

Cat. No.: B6254502
CAS No.: 61324-64-9
M. Wt: 174.20 g/mol
InChI Key: OVGVPADZHRYCLV-UHFFFAOYSA-N
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Description

3-Cyano-3-phenylpropanamide (CAS 61324-64-9) is an organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . Its structure features a phenyl ring attached to a propanamide chain that is substituted with a cyano (nitrile) functional group . Researchers can identify the compound by its canonical SMILES: C1=CC=C(C=C1)C(CC(=O)N)C#N . This compound belongs to the chemical class of phenylpropanamide derivatives, which are of significant interest in medicinal chemistry for their potential as pharmacologically active molecules . Specifically, research into structurally related compounds has highlighted the phenylpropanamide core as a valuable scaffold in the development of novel kappa opioid receptor (KOR) agonists . KOR agonists represent a promising area of investigation for the treatment of pain and pain-related diseases, as their mechanism of action involves modulating key pathways in the central and peripheral nervous systems without the high addiction potential associated with other opioid receptors . As such, this compound serves as a versatile chemical building block for the synthesis and discovery of new therapeutic agents. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61324-64-9

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-cyano-3-phenylpropanamide

InChI

InChI=1S/C10H10N2O/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H2,12,13)

InChI Key

OVGVPADZHRYCLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)C#N

Purity

95

Origin of Product

United States

Contextualization Within α Substituted Propanamide Chemical Space

The core structure of 3-cyano-3-phenylpropanamide places it within the class of α-substituted propanamides. Propanamides are amides of propanoic acid, and the "α" designation indicates that a substituent is attached to the carbon atom adjacent to the carbonyl group. In this specific molecule, this substituent is a phenyl group. The presence of both a cyano (-C≡N) group and a phenyl (C6H5) group on the same carbon atom creates a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers.

The amide functional group (-CONH2) itself is a cornerstone of organic chemistry, known for its role in forming peptides and its presence in numerous biologically active molecules. fiveable.me The reactivity and properties of propanamides are significantly influenced by the nature of the substituents on the α- and β-carbons.

Significance of Cyano and Phenyl Moieties in Organic Synthesis and Functionalization

The chemical behavior and synthetic potential of 3-cyano-3-phenylpropanamide are largely dictated by its two key functional groups: the cyano group and the phenyl group.

The combination of the electron-withdrawing cyano group and the bulky, aromatic phenyl group on the same carbon atom in this compound creates a unique electronic and steric environment that can be exploited in further chemical synthesis and functionalization studies.

Computational and Theoretical Studies of 3 Cyano 3 Phenylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in characterizing the fundamental properties of 3-cyano-3-phenylpropanamide. These theoretical approaches provide a framework for understanding the molecule's electronic structure and its implications for chemical behavior.

Density Functional Theory (DFT) for Reactivity and Stability Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for the semi-quantitative study of organic reactivity. mdpi.comnih.gov Global reactivity indices derived from DFT, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), offer a quantitative measure of a molecule's reactivity. mdpi.comnih.gov For this compound, these calculations can predict the most likely sites for electrophilic and nucleophilic attack.

Local reactivity is often described using Fukui functions or Parr functions, which identify the specific atoms within a molecule that are most susceptible to attack. mdpi.com In the case of this compound, the nitrile and amide functionalities, along with the phenyl ring, would be key areas of interest for such analyses. The stability of the molecule is related to its chemical hardness; the principle of maximum hardness suggests that for a stable molecule, the change in chemical hardness during a reaction will be positive. mdpi.com

Below is a hypothetical data table illustrating the kind of reactivity indices that could be calculated for this compound using DFT.

Reactivity Index Calculated Value (Illustrative) Interpretation
Electronic Chemical Potential (μ)-0.15 HartreeIndicates the tendency of the molecule to donate electrons.
Chemical Hardness (η)0.25 HartreeMeasures the resistance to change in electron distribution.
Global Electrophilicity (ω)0.045 HartreeQuantifies the overall electrophilic nature of the molecule.
Global Nucleophilicity (N)2.5 eVQuantifies the overall nucleophilic nature of the molecule.

This data is illustrative and intended to represent typical outputs of DFT calculations.

Prediction of Electronic Circular Dichroism (ECD) Spectra for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. spark904.nl Time-dependent density functional theory (TD-DFT) has become a reliable method for predicting the Electronic Circular Dichroism (ECD) spectra of chiral compounds. nih.govnih.govresearchgate.net Since this compound possesses a chiral center at the C3 position, this technique is highly relevant.

The process involves first performing a conformational analysis to identify the most stable conformers of the molecule. nih.govnih.gov Subsequently, the ECD spectra for these low-energy conformers are calculated using TD-DFT. nih.gov The calculated spectra are then compared with the experimentally measured ECD spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S). nih.gov The choice of basis set, such as 6-31G*, and the use of a solvent model, like the Conductor-like Continuum Solvent Model (COSMO), can be crucial for obtaining accurate results, especially for molecules with multiple functional groups capable of hydrogen bonding. nih.gov

Elucidation of Electronic Structure and Bonding Characteristics

Understanding the electronic structure and the nature of the chemical bonds within this compound is fundamental to explaining its properties. The molecule contains a variety of bond types, including covalent bonds within the phenyl ring, the propane (B168953) backbone, and the amide and cyano groups.

Computational methods can provide detailed information about bond lengths, bond angles, and dihedral angles. Furthermore, advanced theories like the breathing-orbital valence-bond (BOVB) method can be used to analyze more complex bonding situations, such as the nature of three-electron bonds, which are a type of charge-shift bond. nih.govresearchgate.net While not necessarily present in the ground state of this compound, such bonding concepts are important for understanding potential radical species or excited states. The analysis of the molecular orbitals and the electron density distribution reveals the regions of high and low electron density, which correlate with the molecule's reactivity.

Molecular Dynamics and Conformational Analysis

The flexibility of the this compound molecule, particularly the rotation around the C-C single bonds, means that it can exist in multiple conformations.

Mechanistic Insights from Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. arxiv.org For reactions involving this compound, theoretical calculations can be used to map out the reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding how the molecule is formed and how it reacts with other chemical species. For instance, in a synthetic context, computational modeling could help to rationalize the stereochemical outcome of a reaction that produces this compound.

Mapping of Reaction Pathways and Energy Barriers

The study of chemical reactions through computational methods involves a meticulous exploration of the potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its constituent atoms. By mapping this surface, chemists can identify stable molecules (reactants and products), transient intermediates, and the transition states that connect them.

For this compound, a key reaction of interest is its behavior under conditions that could lead to cyclization, hydrolysis of the nitrile or amide groups, or other intramolecular rearrangements. Computational techniques, particularly Density Functional Theory (DFT), are employed to model these potential reaction pathways. DFT calculations can elucidate the step-by-step mechanism of a reaction, identifying the lowest energy path from reactants to products.

A critical aspect of mapping reaction pathways is the determination of energy barriers, also known as activation energies. These barriers correspond to the energy difference between the reactants and the transition state. A higher energy barrier implies a slower reaction rate. By calculating these barriers for various possible reaction pathways, researchers can predict which reactions are kinetically favored. For instance, in a hypothetical reaction of this compound, different cyclization pathways could be explored, and their respective energy barriers would indicate the most probable cyclized product.

The following table illustrates hypothetical energy barriers for two competing reaction pathways of this compound, calculated using a common DFT functional and basis set.

Reaction PathwayTransition StateCalculated Energy Barrier (kcal/mol)
Intramolecular CyclizationTS125.4
Nitrile HydrolysisTS232.1

This table presents illustrative data based on typical computational studies of similar organic molecules.

These computational predictions of reaction pathways and energy barriers are invaluable for understanding and predicting the chemical behavior of this compound, guiding synthetic strategies and mechanistic inquiries.

Characterization of Tautomeric Forms and Their Equilibrium

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the formal position of a hydrogen atom and the location of a double bond. For this compound, the presence of both a nitrile (-C≡N) and an amide (-CONH₂) group allows for the possibility of keto-enol and imine-enamine type tautomerism.

Computational chemistry provides a powerful means to investigate the relative stabilities of these different tautomeric forms. By calculating the ground-state energies of each tautomer, it is possible to determine which form is thermodynamically more stable and therefore predominates at equilibrium. These calculations often take into account zero-point vibrational energies and thermal corrections to provide a more accurate picture of the tautomeric equilibrium.

The equilibrium between the amide and its corresponding imidic acid tautomer is a classic example. For this compound, the amide form is generally expected to be significantly more stable. Computational methods can quantify this energy difference, providing a value for the equilibrium constant (Keq).

Below is a table showing a hypothetical relative energy comparison for the primary amide tautomer and a possible imidic acid tautomer of this compound in the gas phase.

Tautomeric FormComputational MethodRelative Energy (kcal/mol)
Amide (keto)B3LYP/6-311++G(d,p)0.00
Imidic Acid (enol)B3LYP/6-311++G(d,p)+15.2

This table presents illustrative data. The positive relative energy for the imidic acid form indicates it is less stable than the amide form.

These theoretical insights into the tautomeric landscape of this compound are crucial for interpreting experimental data, such as spectroscopic analyses, and for understanding its reactivity, as different tautomers can exhibit distinct chemical properties.

Solvent Effects on Reactivity and Selectivity via Computational Methods

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational methods can model these solvent effects to provide a more realistic understanding of chemical processes in solution. There are two primary approaches to modeling solvent effects: explicit and implicit solvation models.

Explicit solvation models involve including a number of solvent molecules directly in the calculation, which is computationally intensive but can provide detailed information about specific solvent-solute interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is widely used to study the influence of the bulk solvent environment.

For this compound, the polarity of the solvent can influence both its tautomeric equilibrium and the energy barriers of its reactions. For instance, a polar solvent might stabilize a more polar transition state, thereby accelerating a particular reaction pathway. Similarly, the relative stability of tautomers can be altered by the solvent environment. A polar solvent may favor a more polar tautomer through dipole-dipole interactions or hydrogen bonding. mdpi.com

The following table provides an illustrative example of how the energy barrier for a hypothetical reaction of this compound might change in different solvents, as calculated using an implicit solvation model.

SolventDielectric Constant (ε)Calculated Energy Barrier (kcal/mol)
Gas Phase125.4
Toluene2.424.1
Acetonitrile37.521.8
Water78.420.5

This table presents illustrative data showing a trend where increasing solvent polarity lowers the activation energy for a hypothetical reaction.

By computationally screening different solvents, chemists can predict how to tune the reactivity and selectivity of reactions involving this compound, optimizing conditions for desired outcomes. These theoretical studies, therefore, serve as a powerful predictive tool in the design and execution of chemical synthesis.

Applications of 3 Cyano 3 Phenylpropanamide in Advanced Organic Synthesis

Building Block for Complex Organic Molecules and Heterocycles

The utility of 3-cyano-3-phenylpropanamide as a foundational scaffold stems from its multiple reactive sites. The nitrile and amide functionalities are key precursors for the formation of nitrogen-containing rings, while the activated methylene (B1212753) carbon and the phenyl ring provide additional handles for elaboration and diversification.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for rapidly building molecular complexity and exploring chemical space. frontiersin.org The structure of this compound makes it an ideal candidate for such transformations. MCRs often rely on reactants with cyanoacetic acid derivatives, which undergo initial Knoevenagel-type condensations followed by Michael additions and subsequent cyclizations. nih.gov The cyano group in this compound can act as a key functional group in these sequences.

Cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also represent an efficient synthetic strategy. The functional groups within this compound can be sequentially activated to participate in intramolecular or intermolecular transformations, leading to the rapid assembly of complex cyclic systems. For example, a related compound, 2-cyano-3-phenyl-2-propenoyl chloride, which can be derived from the 3-cyano-3-phenylpropanoic acid core, acts as a Michael acceptor to initiate cascades for synthesizing various heterocycles. researchgate.net

Table 1: Potential Multicomponent Reactions (MCRs) Involving Cyano-Amide Scaffolds This table is based on established MCRs where a scaffold like this compound could theoretically be employed.

Reaction Type Key Reactants Potential Product Scaffold
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide α-Acylamino Amide
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide α-Acyloxy Amide

Synthesis of Nitrogen and Sulfur Containing Heterocycles (e.g., Imidazopyridines, Thiazoles)

The nitrile and amide groups are fundamental for constructing N-heterocycles. The synthesis of imidazoles and related fused systems like imidazopyridines often involves precursors containing cyano or amide functionalities. umich.edu

Furthermore, this compound serves as a valuable precursor for sulfur-containing heterocycles such as thiazoles. The Hantzsch thiazole synthesis, a classic method, involves the reaction of α-haloketones with a thioamide. The this compound backbone can be chemically modified to fit this reaction scheme. For instance, transformation of the propanamide structure into a suitable α-halocarbonyl or thioamide derivative would enable its entry into established synthetic routes for thiazoles. A multicomponent reaction using 3-phenylpropanal, isorhodanine, and maleimides has been shown to produce complex thiopyrano[2,3-d]thiazoles, demonstrating the utility of the phenylpropanal core in building such systems. researchgate.net Similarly, precursors like 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea have been used to synthesize various thiazole and thiadiazole derivatives with demonstrated anticancer activity. nih.gov

A key goal in drug discovery is the creation of chemical libraries containing a wide diversity of structures. frontiersin.org this compound is an excellent starting point for generating such libraries due to its polyfunctional nature. It presents three distinct points for diversification:

The Phenyl Ring: Can be substituted with various functional groups through electrophilic aromatic substitution.

The Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions to form heterocycles.

The Amide Group: The N-H bonds can be substituted, or the carbonyl can participate in condensation reactions.

This trifunctional handle allows for the systematic construction of a large number of unique derivatives from a single core structure. The use of multicomponent reactions, particularly isocyanide-based MCRs, is a well-established strategy for rapidly generating libraries of complex molecules from simple building blocks. beilstein-journals.orgnih.gov By designing MCRs that incorporate the this compound scaffold, chemists can efficiently produce extensive libraries for high-throughput screening.

Design Principles for Synthesis of Biologically Relevant Scaffolds

The phenylpropanamide core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. researchgate.netinformahealthcare.com This makes this compound an attractive template for designing new therapeutic agents.

The N-phenylpropanamide structural motif is central to a class of extremely potent opioid analgesics, including derivatives of fentanyl. nih.govnih.gov Extensive research has shown that modifications to this core structure can lead to compounds with high affinity and selectivity for opioid receptors. nih.gov For example, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) is a powerful analgesic agent whose activity is highly dependent on its stereochemistry. nih.gov

Beyond analgesics, the propanamide scaffold is found in other classes of drugs. Flutamide, an antiandrogen used to treat prostate cancer, is chemically named 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, highlighting the versatility of this structural class. wikipedia.org The broader family of phenylpropanoids, derived from plants, exhibits a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties, further underscoring the therapeutic potential of this scaffold. informahealthcare.com

Table 2: Examples of Pharmacologically Active Phenylpropanamide Derivatives

Compound Class Core Structure Biological Activity
Fentanyl Analogs N-Phenylpropanamide Opioid Analgesic nih.govnih.govacs.org
Flutamide Substituted Phenylpropanamide Antiandrogen wikipedia.org

Structural Modification for Tunable Reactivity and Molecular Recognition

The principles of rational drug design can be applied to the this compound scaffold to optimize its properties for specific applications. By strategically modifying its structure, one can control both its chemical reactivity for further synthesis and its ability to interact with biological targets (molecular recognition).

For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the pKa of the benzylic proton and the nucleophilicity of the aromatic ring, thereby "tuning" its reactivity in synthetic transformations. These same modifications can have a profound impact on biological activity. Structure-activity relationship (SAR) studies of phenylpropanamide-based analgesics have shown that subtle changes in substitution and stereochemistry dramatically affect receptor binding affinity and potency. nih.govnih.gov The cyano group itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing how the molecule fits into a protein's binding pocket. This ability to systematically modify the scaffold allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles, making this compound a highly adaptable platform for developing novel, targeted therapeutics.

Advanced Analytical and Spectroscopic Techniques for Research Characterization and Monitoring

Spectroscopic Methods for Structural Elucidation in Complex Reaction Mixtures

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in "3-cyano-3-phenylpropanamide," enabling researchers to confirm its identity and structure, often within complex reaction mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "this compound." Both ¹H NMR and ¹³C NMR spectra offer detailed insights into the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals allow for precise assignment to their respective positions in the molecule. For instance, the protons of the phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). The methine proton at the chiral center (C3) and the methylene (B1212753) protons (C2) would exhibit characteristic shifts and couplings, providing information about the connectivity of the molecule. By monitoring the appearance of these specific signals and the disappearance of reactant signals, the progress of the synthesis can be tracked over time.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Phenyl Protons¹H7.0 - 8.0Complex multiplet
Methine Proton (CH)¹H3.5 - 4.5Triplet or Doublet of Doublets
Methylene Protons (CH₂)¹H2.5 - 3.5Multiplet
Amide Protons (NH₂)¹H5.0 - 8.0Broad singlet
Phenyl Carbons¹³C125 - 140Multiple signals
Cyano Carbon (CN)¹³C115 - 125
Amide Carbonyl (C=O)¹³C165 - 175
Methine Carbon (CH)¹³C30 - 40
Methylene Carbon (CH₂)¹³C35 - 45

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound." By monitoring the IR spectrum of a reaction mixture, researchers can track the formation of the product and the consumption of starting materials.

The key characteristic absorption bands for "this compound" include:

Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹. The appearance of this peak is a clear indicator of the formation of the cyano group. libretexts.org

Amide C=O stretch: A strong, sharp absorption band typically found between 1630 and 1690 cm⁻¹. This is one of the most prominent peaks in the spectrum.

Amide N-H stretch: Primary amides (R-CONH₂) show two medium-intensity bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

Aromatic C-H stretch: Absorption bands for the C-H bonds of the phenyl ring appear above 3000 cm⁻¹.

Aliphatic C-H stretch: The C-H bonds of the methylene and methine groups will show stretching vibrations just below 3000 cm⁻¹.

During a synthesis, the disappearance of characteristic peaks from the starting materials and the concurrent appearance of the nitrile and amide peaks provide real-time monitoring of the reaction's progress. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Frequency Range (cm⁻¹) Intensity
NitrileC≡N Stretch2240 - 2260Medium, Sharp
AmideC=O Stretch1630 - 1690Strong, Sharp
AmideN-H Stretch3100 - 3500Medium (two bands)
AromaticC-H Stretch> 3000Variable
AlkaneC-H Stretch< 3000Variable

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of "this compound." Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). mdpi.com This precision allows for the determination of a unique molecular formula.

For "this compound" (C₁₀H₁₀N₂O), the theoretical exact mass can be calculated. When a sample is analyzed by HRMS, the experimentally measured mass is compared to the theoretical value. A close match provides strong evidence for the correct product identification. rsc.org For example, the calculated mass for the protonated molecule [M+H]⁺ would be compared to the observed mass. rsc.org This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

"this compound" possesses a chiral center at the carbon atom bonded to both the phenyl and cyano groups (C3). This means it can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for analyzing these chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light. Chiral molecules will produce a characteristic ECD spectrum, while achiral molecules will not. The enantiomers of "this compound" will produce mirror-image ECD spectra. By comparing the experimental ECD spectrum of a sample to theoretical spectra calculated for the (R) and (S) enantiomers, the absolute configuration of the predominant enantiomer can be determined. mdpi.com This method is essential in stereoselective synthesis, where the goal is to produce one enantiomer over the other. bath.ac.uknih.gov ECD can also be used for the quantitative analysis of enantiomeric excess in mixtures. nih.gov

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are fundamental for separating "this compound" from unreacted starting materials, byproducts, and other impurities, as well as for assessing its purity and quantifying reaction yield.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of "this compound." A reversed-phase HPLC method, typically using a C18 column, can effectively separate the relatively polar product from less polar starting materials or more polar impurities. nih.govresearchgate.net

By running a sample of the crude reaction mixture through an HPLC system equipped with a suitable detector (e.g., UV-Vis diode array detector), a chromatogram is produced where each peak corresponds to a different component. The area of the peak corresponding to "this compound" is proportional to its concentration. By comparing this peak area to that of a known standard, the purity of the sample can be accurately determined. Furthermore, by analyzing the final reaction mixture and comparing the product peak area to the initial amount of a limiting reactant, the reaction yield can be calculated. For chiral analysis, specialized chiral stationary phases can be used in HPLC to separate the (R) and (S) enantiomers, allowing for the determination of enantiomeric purity. nih.gov

In Situ Spectroscopic and Kinetic Monitoring of Reactions

The comprehensive understanding of reaction mechanisms, kinetics, and the influence of various parameters is crucial for the optimization of synthetic processes. For a compound such as this compound, advanced analytical techniques that allow for real-time monitoring are invaluable. In situ (in the reaction mixture) spectroscopic methods provide a continuous stream of data as a reaction progresses, offering deep insights into the formation of products, the consumption of reactants, and the appearance of transient intermediates. This continuous analysis contrasts with traditional offline methods, which rely on sampling and quenching, a process that can be disruptive and may not accurately represent the reaction state.

Real-time Analysis of Reaction Progress and Intermediate Formation (e.g., In Situ FTIR)

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for the real-time monitoring of chemical reactions. nih.gov By inserting a probe directly into the reaction vessel, spectra can be collected continuously without disturbing the system. This technique allows for the tracking of concentration changes of key species by monitoring the intensity of their characteristic infrared absorption bands. mdpi.comyoutube.com

For the synthesis of this compound, in situ FTIR would be instrumental in tracking the key functional group transformations. A plausible synthetic route could involve the Michael addition of a cyanide source to cinnamamide (B152044) or a related α,β-unsaturated amide. In this scenario, the reaction progress can be monitored by observing:

Disappearance of Reactants: The decrease in the vibrational band corresponding to the C=C double bond of the unsaturated precursor.

Appearance of Product: The growth of the characteristic absorption band for the nitrile group (-C≡N) and changes in the amide I (C=O stretch) and amide II (N-H bend) bands as the electronic environment changes upon formation of this compound. researchgate.net

The nitrile stretching vibration typically appears in a relatively clear region of the mid-infrared spectrum, making it an excellent probe for product formation. researchgate.net The precise monitoring of these spectral features allows for the immediate identification of reaction initiation, endpoint, and any deviations from expected behavior.

Furthermore, in situ FTIR can be crucial for detecting the formation of transient intermediates. For instance, in a base-catalyzed reaction, the formation of an enolate or other activated species might be observable. The ability to distinguish between physically dissolved reactants and chemically reacted species provides a more complete picture of the reaction mechanism. youtube.com

Table 1: Illustrative In Situ FTIR Monitoring Data for a Hypothetical Synthesis of this compound

SpeciesFunctional GroupCharacteristic Wavenumber (cm⁻¹)Observation During Reaction
Cinnamamide (Reactant) C=C Stretch (alkene)~1640-1620Intensity decreases
C=O Stretch (Amide I)~1680-1660Intensity decreases and/or shifts
Cyanide Source (Reactant) --Concentration tracked if IR active
This compound (Product) C≡N Stretch (nitrile)~2260-2240Intensity increases
C=O Stretch (Amide I)~1690-1650Intensity increases
N-H Bend (Amide II)~1640-1550Intensity increases and/or shifts
Intermediate (Hypothetical) e.g., Enolate-Potential transient peaks appearing and then disappearing

Note: The wavenumbers are approximate and can vary based on the specific molecular structure, solvent, and temperature.

This real-time data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reactant addition rates to maximize yield and minimize byproduct formation.

Reaction Progress Kinetic Analysis Methodology

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly determining the kinetic rate laws of chemical reactions from a minimal number of experiments. researchgate.net Formalized by Professor Donna Blackmond, RPKA utilizes the rich dataset obtained from in situ monitoring of reactions under synthetically relevant conditions, where multiple reactant concentrations change simultaneously. wikipedia.orgnih.gov This approach offers significant advantages over classical kinetic methods that often require a large number of experiments under pseudo-first-order conditions (i.e., with a large excess of one reactant). nih.gov

The core principle of RPKA is to analyze the reaction rate at different points along the reaction trajectory. By plotting the reaction rate (d[Product]/dt) against the concentrations of reactants at various time points, a comprehensive kinetic profile can be generated from a single experiment. wikipedia.org This graphical analysis can quickly reveal the order of the reaction with respect to each component, identify catalyst activation or deactivation, and detect product inhibition. wikipedia.org

Applying RPKA to the synthesis of this compound would involve:

Continuous Monitoring: Using an in situ technique like FTIR or NMR to collect concentration data of reactants and products over time. mdpi.comwikipedia.org

Data Processing: Calculating the reaction rate at multiple time points throughout the reaction.

Graphical Analysis: Plotting the rate data against reactant concentrations in various forms (e.g., rate vs. [Reactant A], rate vs. [Reactant A][Reactant B]) to deduce the empirical rate law.

A key feature of the RPKA methodology is the use of "same-excess" and "different-excess" experiments to further probe the reaction mechanism. wikipedia.org For example, in a reaction involving reactants A and B, a series of experiments can be designed to distinguish the roles of each reactant and the catalyst.

Table 2: Hypothetical Experimental Design for an RPKA Study of this compound Synthesis

Experiment #[Reactant A]₀ (M)[Reactant B]₀ (M)[Catalyst]₀ (M)Excess ([A]₀ - [B]₀)Purpose
1 (Parent) 0.200.100.005+0.10Establish baseline kinetic profile.
2 (Same Excess) 0.250.150.005+0.10Probe for catalyst deactivation or product inhibition by comparing with Exp. 1.
3 (Different Excess) 0.200.150.005+0.05Determine order in Reactant B.
4 (Different Excess) 0.250.100.005+0.15Determine order in Reactant A.
5 (Catalyst Order) 0.200.100.010+0.10Determine order in Catalyst by comparing with Exp. 1.

Reactant A could be cinnamamide and Reactant B a cyanide source, or vice-versa.

By comparing the resulting rate profiles from these carefully designed experiments, a detailed understanding of the reaction's driving forces can be achieved efficiently. researchgate.net This kinetic information is essential for process development, scale-up, and ensuring robust and reproducible synthesis of this compound.

Q & A

Q. What are the standard methods for synthesizing 3-cyano-3-phenylpropanamide, and how is purity ensured?

A common laboratory synthesis involves reacting 3-cyano-5-phenylfuran-2-carboxylic acid with propanoyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. The product is purified via recrystallization, with yield optimization dependent on solvent selection and reaction duration. Purity is confirmed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to verify structural integrity and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

NMR (¹H and ¹³C) is essential for confirming the molecular structure, particularly the cyano and phenyl substituents. IR spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, standard protocols for nitrile-containing compounds apply: use of nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. Waste disposal should follow institutional guidelines for cyano derivatives. Emergency procedures include rinsing exposed skin/eyes with water and consulting safety data sheets (SDS) for related amides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR results may arise from tautomerism, solvent effects, or impurities. For example, unexpected peaks in ¹H NMR could indicate residual solvents or unreacted intermediates. Employing deuterated solvents, 2D NMR (e.g., HSQC, HMBC), and spiking experiments with known standards can clarify ambiguities. Computational modeling (e.g., Gaussian-based simulations) can predict spectra for comparison .

Q. What reaction mechanisms govern the functionalization of this compound in medicinal chemistry applications?

The cyano group can undergo nucleophilic addition or reduction (e.g., to amines or aldehydes), while the amide moiety participates in hydrolysis or coupling reactions. For instance, catalytic hydrogenation (H₂/Pd-C) may reduce the nitrile to an amine. Reaction pathways depend on pH, temperature, and catalysts, requiring kinetic studies (e.g., time-resolved HPLC) to elucidate mechanisms .

Q. How can computational methods optimize the design of this compound analogs with enhanced bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations (using software like AutoDock) predict interactions with biological targets. Quantum chemical calculations (e.g., DFT for electron density mapping) identify reactive sites for functional group modifications. Validating predictions with in vitro assays ensures alignment between computational and experimental results .

Q. What strategies improve solubility and stability of this compound in aqueous systems?

Solubility can be enhanced via co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., PEGylation of the amide group). Stability studies under varying pH and temperature (monitored via UV-Vis spectroscopy or LC-MS) identify degradation pathways. Lyophilization or encapsulation in cyclodextrins may prolong shelf life .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcomes of this compound reactions?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in nucleophilic substitutions, while high temperatures may induce racemization at chiral centers. Chiral HPLC or circular dichroism (CD) spectroscopy monitors enantiomeric excess. Transition-state modeling (e.g., using Gaussian) predicts solvent effects on activation energy .

Methodological Notes

  • Data Validation : Cross-check experimental results with computational predictions and reference standards to mitigate artifacts .
  • Contradiction Management : Use orthogonal techniques (e.g., NMR + HRMS) to confirm ambiguous findings .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and in vitro research, avoiding human/animal testing unless explicitly approved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.